molecular formula C10H12N2O3 B3053534 2-methyl-N-(3-nitrophenyl)propanamide CAS No. 5434-53-7

2-methyl-N-(3-nitrophenyl)propanamide

Cat. No.: B3053534
CAS No.: 5434-53-7
M. Wt: 208.21 g/mol
InChI Key: YARNVNLKNTXUBT-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-nitrophenyl)propanamide is an amide derivative featuring a methyl group at the second carbon of the propanamide backbone and a 3-nitrophenyl substituent on the nitrogen atom. For instance, 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1) has a molecular formula of C₁₁H₁₄N₂O₃, a molecular weight of 222.24 g/mol, and a melting point inferred to differ significantly from its precursors due to structural modifications .

The compound’s nitro group at the phenyl ring’s meta-position contributes to its electron-withdrawing properties, influencing reactivity and interactions in biological or material systems. Evidence suggests its use in nanoparticle functionalization, where it enhances antimicrobial activity against Staphylococcus aureus when complexed with citrate-capped La₀.₃₃Ca₀.₆₇MnO₃ (LCMO) . Spectroscopic analyses (¹H-NMR, ¹³C-NMR) confirm structural integrity in such complexes, with UV-Vis data indicating π→π* transitions characteristic of aromatic systems .

Properties

CAS No.

5434-53-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-methyl-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13)

InChI Key

YARNVNLKNTXUBT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Activities References
This compound C₁₀H₁₂N₂O₃* 208.22 3-nitrophenyl, 2-methyl Antimicrobial (S. aureus inhibition)
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) C₁₁H₁₁F₃N₂O₃ 276.22 4-nitro, 3-trifluoromethyl, 2-methyl Antiandrogen (prostate cancer therapy)
2,2-Dimethyl-N-(3-nitrophenyl)propanamide C₁₁H₁₄N₂O₃ 222.24 3-nitrophenyl, 2,2-dimethyl Synthetic intermediate; NMR studies
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₂F₃NO 243.22 3-trifluoromethyl, 2-methyl Drug design (lipophilicity enhancement)
2,2-Dimethyl-N-(3-methylphenyl)propanamide C₁₂H₁₇NO 191.27 3-methylphenyl, 2,2-dimethyl Not specified

*Note: Molecular formula for this compound is inferred from structural analogs.

Key Observations:

Substituent Effects on Bioactivity: The 3-nitro group in this compound enhances antimicrobial activity when complexed with LCMO nanoparticles, likely due to improved electron-deficient aromatic interactions with bacterial targets . Trifluoromethyl groups (e.g., in flutamide and 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide) increase metabolic stability and lipophilicity, critical for drug bioavailability .

Nitro position: Flutamide’s 4-nitro group (vs. 3-nitro in the target compound) shifts electronic properties, enabling antiandrogen activity via specific receptor binding .

Synthetic Routes: this compound can be synthesized via amidation of 3-nitroaniline with 2-methylpropanoyl chloride, analogous to flutamide’s synthesis from 3-trifluoromethyl-4-nitroaniline . Functionalization with nanoparticles involves ligand exchange reactions, monitored via UV-Vis and NMR spectroscopy .

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